molecular formula C9H9BrO B2357959 1-(5-Bromo-2-methylphenyl)ethanone CAS No. 90326-54-8

1-(5-Bromo-2-methylphenyl)ethanone

Cat. No.: B2357959
CAS No.: 90326-54-8
M. Wt: 213.074
InChI Key: ZNMVYUFRYQVCRD-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Ketone Chemistry

Halogenated aromatic ketones are a significant subclass of aromatic ketones where one or more halogen atoms are attached to the aromatic ring. The presence of a halogen atom, such as bromine, significantly influences the electronic properties and reactivity of the molecule. nih.govwikipedia.org The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov These compounds are frequently employed as intermediates in the synthesis of more complex molecules due to their modifiable structure. mdpi.com The direct α-halogenation of aryl ketones is a common method for their preparation. mdpi.com

Significance of Brominated Acetophenone (B1666503) Derivatives as Research Scaffolds

Brominated acetophenone derivatives, including 1-(5-Bromo-2-methylphenyl)ethanone, are particularly noteworthy as research scaffolds. The bromine atom serves as a useful handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex organic frameworks. google.com These derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, pesticides, dyes, and fragrances. google.com Their utility is further underscored by their application in the development of biologically active compounds, with research exploring their potential in areas such as anticancer and antimicrobial agents. researchgate.net The α-bromination of the side chain of aromatic ketones is a key step in synthesizing many biologically active molecules. shodhsagar.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the interactive table below.

PropertyValueReference
IUPAC Name This compound nih.gov
CAS Number 90326-54-8 nih.govchemicalbook.comguidechem.com
Molecular Formula C9H9BrO nih.govchemicalbook.comguidechem.com
Molecular Weight 213.07 g/mol nih.govchemicalbook.com
Appearance Colorless to Yellow Solid or Semi-solid or liquid sigmaaldrich.com
Storage Temperature Room Temperature, Sealed in dry guidechem.comsigmaaldrich.com

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The key spectroscopic identifiers for this compound are provided below.

Spectroscopic IdentifierValueReference
InChI InChI=1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 nih.gov
InChIKey ZNMVYUFRYQVCRD-UHFFFAOYSA-N nih.gov
SMILES CC1=C(C=C(C=C1)Br)C(=O)C nih.gov

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established chemical routes.

One common method is the bromination of 2-methylacetophenone . This reaction typically involves the use of bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The position of bromination on the aromatic ring is directed by the existing methyl and acetyl groups.

Another synthetic approach is through a Grignard reaction . This involves the reaction of a suitable Grignard reagent, such as methylmagnesium chloride (MeMgCl), with 5-bromo-N-methoxy-N,2-dimethylbenzamide in a solvent like tetrahydrofuran (B95107) (THF).

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its functional groups: the ketone and the brominated aromatic ring.

Reactions of the Carbonyl Group : The ketone group can undergo oxidation to form the corresponding carboxylic acid using strong oxidizing agents. Conversely, it can be reduced to an alcohol (1-(5-bromo-2-methylphenyl)ethanol) using reducing agents like sodium borohydride (B1222165).

Reactions of the Aromatic Ring : The bromine atom on the aromatic ring can be replaced through various nucleophilic substitution reactions, often facilitated by a catalyst. This allows for the introduction of other functional groups, making it a versatile intermediate for further chemical synthesis.

Applications in Research and Development

The primary application of this compound in research and development lies in its role as a synthetic intermediate .

In medicinal chemistry , its structure serves as a building block for the synthesis of more complex molecules with potential biological activities. Researchers have investigated derivatives of this compound for their potential as anticancer agents.

In organic synthesis , it is a valuable precursor for creating a wide array of organic compounds. The presence of the bromine atom and the ketone functionality allows for a variety of chemical modifications, enabling the construction of intricate molecular architectures.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMVYUFRYQVCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90326-54-8
Record name 1-(5-bromo-2-methylphenyl)ethan-1-one
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Synthetic Methodologies for 1 5 Bromo 2 Methylphenyl Ethanone and Its Derivatives

Established Synthetic Pathways to 1-(5-Bromo-2-methylphenyl)ethanone

The synthesis of this compound can be achieved through several well-established chemical strategies. These methods primarily involve the introduction of the acetyl group onto a pre-functionalized aromatic ring or the modification of a toluene (B28343) derivative.

Electrophilic Aromatic Substitution Approaches to Substituted Ethanones

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, providing a direct method for functionalizing benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing substituted ethanones, Friedel-Crafts acylation is the most pertinent EAS reaction. alfa-chemistry.comyoutube.com This reaction involves the introduction of an acyl group, such as the acetyl group, onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). alfa-chemistry.comyoutube.com

The general mechanism of EAS proceeds in two main steps: the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comyoutube.com The rate and regioselectivity of the substitution are heavily influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.comlibretexts.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and direct to the meta position. libretexts.org

For the synthesis of compounds like this compound, the starting material would ideally be a substituted benzene derivative where the directing effects of the existing substituents favor the desired substitution pattern.

Acylation Strategies for Brominated Toluene Derivatives

A more direct and commonly employed route to this compound involves the Friedel-Crafts acylation of a brominated toluene derivative. scribd.com The starting material for this approach is typically 4-bromotoluene (B49008). In this molecule, the methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The acetyl group will preferentially add to the position ortho to the methyl group and meta to the bromine, which corresponds to the desired product.

The reaction is typically carried out by treating 4-bromotoluene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. scribd.com The choice of solvent is also crucial, with chlorinated solvents like dichloromethane (B109758) often being used.

A palladium-catalyzed cascade cross-coupling reaction has also been described for the synthesis of ortho-acylacetanilides, where toluene derivatives act as acyl precursors. rsc.org This highlights the potential for developing novel acylation strategies.

Strategic Functionalization of Related Aromatic Precursors

The synthesis of this compound can also be envisioned through the strategic functionalization of other aromatic precursors. One such method involves the bromination of 2-methylacetophenone. In this case, the acetyl group is a meta-directing group, while the methyl group is an ortho-, para-directing group. The reaction with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid can lead to the desired 5-bromo isomer. However, the formation of other isomers is a possibility, necessitating careful control of reaction conditions and purification of the product.

Another approach involves a Grignard reaction. For instance, the addition of methylmagnesium chloride (MeMgCl) to 5-bromo-N-methoxy-N,2-dimethylbenzamide in tetrahydrofuran (B95107) (THF) has been reported to yield this compound.

Advanced Synthetic Transformations Utilizing this compound as a Precursor

The presence of the ethanone (B97240) moiety and the bromine atom makes this compound a valuable starting material for a range of further chemical transformations. These modifications can be broadly categorized into reactions involving the ketone functional group and those targeting the aromatic ring.

Functional Group Interconversions on the Ethanone Moiety

The ketone group in this compound is amenable to a variety of functional group interconversions. These transformations allow for the introduction of new functionalities and the construction of more complex molecular scaffolds.

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol, 1-(5-bromo-2-methylphenyl)ethanol. This can be achieved using a range of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further, the ketone can be converted to an amine, such as 1-(5-Bromo-2-methylphenyl)ethan-1-amine, through reductive amination. biosynth.com

The α-carbon of the ethanone moiety can also be functionalized. For example, it can undergo enolization and subsequent reaction with electrophiles. This allows for the introduction of various substituents at the position adjacent to the carbonyl group.

The ethanone can also serve as a precursor for the synthesis of heterocyclic compounds. For instance, it can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to form oximes. Chalcones, which are precursors to flavonoids, can be synthesized through the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes. researchgate.netscience.gov

Halogenation Reactions and Regiochemical Control

The bromine atom on the aromatic ring of this compound can participate in further halogenation reactions, or it can be replaced through various cross-coupling reactions. The position of the existing substituents significantly influences the regiochemistry of subsequent electrophilic aromatic substitution reactions.

Further bromination of this compound can occur on the aromatic ring or at the α-position of the ketone. Photochemical bromination of acetophenone (B1666503) has been shown to produce phenacyl bromide. scirp.org The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity. For instance, bromination of the aromatic ring would likely occur at the positions activated by the methyl group and not significantly deactivated by the existing bromo and acetyl groups.

The bromine atom can also be substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 5-position of the aromatic ring.

Cross-Coupling Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the aromatic ring of this compound serves as an excellent handle for various cross-coupling reactions, a cornerstone of modern organic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in expanding the molecular complexity and diversity of derivatives originating from this starting material.

One of the most prominent cross-coupling techniques is the Suzuki reaction, which utilizes a palladium catalyst to couple the bromo-compound with an organoboron reagent. This method is widely employed for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. For instance, the palladium-catalyzed cross-coupling of a related compound, 5-bromo-1,2,3-triazine, with various (hetero)arylboronic acids has been shown to be highly efficient, yielding a diverse range of products in good to excellent yields. uzh.chresearchgate.net Optimization of reaction conditions, such as the choice of ligand, base, and solvent, is crucial for achieving high efficacy. uzh.chresearchgate.net

The following table provides an overview of representative palladium-catalyzed cross-coupling reactions involving brominated aromatic compounds, highlighting the versatility of this methodology.

Catalyst/LigandCoupling PartnerSolventBaseYield (%)Reference
Pd(dppf)Cl24-tert-butylphenylboronic acidMeCNAg2CO381 uzh.ch
Pd(dppf)Cl2Various boronic acidsMeCNAg2CO3up to 97 researchgate.net
Pd(OAc)2/SPhosAryl boronic acidsToluene/H2OK3PO485-95N/A
Pd2(dba)3/XPhosAminesDioxaneNaOtBu70-90N/A

This table is illustrative and may not represent reactions of this compound itself but demonstrates the general applicability of these methods to similar brominated aromatics.

Derivatization Reactions Leading to Novel Chemical Entities

Beyond cross-coupling, the core structure of this compound offers multiple sites for derivatization, leading to the creation of novel chemical entities with potentially unique biological activities. The ketone functional group is particularly amenable to a variety of transformations.

For example, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. Alternatively, the α-carbon to the carbonyl group can be a site for further halogenation, such as bromination, to introduce additional reactive handles. For instance, the synthesis of 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (B1272317) highlights the introduction of a second bromine atom, which can significantly alter the molecule's reactivity.

Furthermore, the aromatic ring can undergo additional electrophilic substitution reactions, although the existing substituents will direct the position of any new groups. The bromine atom and the acetyl group influence the regioselectivity of such reactions. The interplay of these functional groups allows for the strategic synthesis of a diverse library of compounds for screening in drug discovery programs. biosynth.com

Emerging Methodologies in the Synthesis of Related Brominated Acetophenones

The synthesis of brominated acetophenones, including this compound, is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods.

Metal-Free Catalysis in Aromatic Bromination

A significant trend in modern organic synthesis is the move away from heavy metal catalysts, which can be toxic and costly. In the context of aromatic bromination, metal-free approaches are gaining traction. These methods often utilize alternative activators or catalytic systems.

One such approach involves the use of hypervalent iodine reagents in the presence of a bromide source like potassium bromide. ias.ac.in This methodology can achieve C(sp3)-H bromination of aromatic ketones under ambient conditions. ias.ac.in For the bromination of the aromatic ring itself, methods employing non-toxic brominating reagents in environmentally benign solvents like water are being explored. google.com A patent describes a synthesis method for the aromatic ring bromination of acetophenone derivatives using an inorganic, non-toxic brominating reagent in water, which is advantageous for large-scale industrial production due to the ease of product separation. google.com

The table below summarizes some metal-free bromination conditions for acetophenone derivatives.

Brominating AgentCatalyst/ActivatorSolventKey FeatureReference
KBrPhI(OAc)2, p-TsOH·H2O, BF3·Et2ONot specifiedMetal-free C(sp3)-H bromination ias.ac.in
N-Bromosuccinimide (NBS)p-TsOHSolvent-freeGrinding method mdpi.com
Inorganic BromideDiiodo pentoxideWaterGreen synthesis google.com
Pyridine (B92270) hydrobromide perbromideAcetic AcidAcetic AcidOptimized for undergraduate teaching nih.gov

Green Chemistry Approaches to Haloacetophenone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for haloacetophenones. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent-free reactions are a key aspect of green chemistry. For example, the halogenation of acetophenone derivatives has been achieved by grinding the reagents together in a mortar and pestle with a sub-stoichiometric amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH). mdpi.comresearchgate.net This method avoids the use of volatile organic solvents.

Another green approach is the use of electrochemical methods. The electroselective α-bromination of acetophenone using in situ generated bromonium ions from ammonium (B1175870) bromide has been demonstrated. researchgate.net This catalyst-free biphasic electrolysis technique offers a more environmentally friendly alternative to traditional bromination methods. researchgate.net

The development of syntheses using water as a solvent is also a major goal of green chemistry. A patented method for the aryl ring bromination of acetophenone derivatives highlights the use of water as a reaction solvent, which simplifies product isolation and reduces the environmental impact. google.com Furthermore, the use of biodegradable catalysts, such as p-toluenesulfonic acid in Fries rearrangements of aromatic esters, showcases a move towards more sustainable chemical processes. researchgate.net The synthesis of chalcone (B49325) derivatives, which can be derived from acetophenones, has also been explored under green conditions, such as using microwave irradiation and solvent-free reactions. researchgate.netnih.gov

These emerging methodologies underscore a paradigm shift in the synthesis of this compound and related compounds, prioritizing not only efficiency and versatility but also environmental responsibility.

Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Methylphenyl Ethanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 1-(5-Bromo-2-methylphenyl)ethanone can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methyl groups exhibit distinct chemical shifts, influenced by their electronic environment. The acetyl group (-COCH₃) is an electron-withdrawing group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield). Conversely, the methyl group (-CH₃) on the aromatic ring is electron-donating, causing a slight shielding effect on nearby protons.

The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the substituted phenyl ring. The proton ortho to the bromine atom and meta to the acetyl group (H-6) would appear as a doublet. The proton meta to both the bromine and the acetyl group (H-4) would appear as a doublet of doublets. The proton ortho to the acetyl group and meta to the bromine (H-3) would also appear as a doublet. The acetyl protons and the aromatic methyl protons will each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl Protons (-COCH₃) ~2.5 Singlet
Aromatic Methyl Protons (-CH₃) ~2.4 Singlet
Aromatic H-3 ~7.2-7.4 Doublet
Aromatic H-4 ~7.5-7.7 Doublet of Doublets

Note: Predicted values are based on standard substituent effects in substituted acetophenones. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has nine distinct carbon atoms, and therefore, nine signals are expected in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield shift. psu.edu The aromatic carbons are observed in the typical aromatic region, with their specific shifts influenced by the attached substituents (bromine, methyl, and acetyl groups). The carbon atom bearing the bromine (C-5) will be shielded due to the heavy atom effect, while the carbons attached to the electron-withdrawing acetyl group (C-1) and the electron-donating methyl group (C-2) will be deshielded and shielded, respectively. The methyl carbons appear at the most upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~198-202
Aromatic C-1 ~138-142
Aromatic C-2 ~135-139
Aromatic C-3 ~130-134
Aromatic C-4 ~132-136
Aromatic C-5 ~118-122
Aromatic C-6 ~128-132
Acetyl Methyl Carbon (-COCH₃) ~28-32

Note: Predicted values are based on established data for substituted acetophenones and may vary. psu.eduwisc.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their adjacency on the ring. No correlations would be observed for the singlet signals of the acetyl and methyl protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of each protonated carbon. For instance, the signal for the aromatic methyl protons would correlate with the signal for the aromatic methyl carbon, and each aromatic proton signal would correlate with its directly attached carbon signal. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

The acetyl protons showing a correlation to the carbonyl carbon and the aromatic C-1.

The aromatic methyl protons correlating with C-1, C-2, and C-3.

Aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure. princeton.edu

Dynamic NMR Spectroscopy for Conformational Studies

Substituted acetophenones can exhibit restricted rotation around the single bond connecting the aryl ring and the carbonyl group. Dynamic NMR (DNMR) spectroscopy is a technique used to study such conformational dynamics. libretexts.orgfu-berlin.de By monitoring the NMR spectrum at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barrier to rotation.

For this compound, the presence of the ortho-methyl group can sterically hinder the free rotation of the acetyl group. At low temperatures, this rotation may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. nih.gov As the temperature is increased, the rate of rotation increases, causing these signals to coalesce into a single, time-averaged signal. youtube.com Analysis of these temperature-dependent spectral changes can allow for the calculation of the activation energy for this rotational process.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org

The mass spectrum of this compound will exhibit a characteristic molecular ion peak. A key feature will be the presence of two peaks of nearly equal intensity, separated by two mass units (M and M+2). This is due to the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.infodocbrown.info

The fragmentation pattern provides further structural information. For ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.org For this compound, two primary alpha-cleavage events are possible:

Loss of a methyl radical (•CH₃) from the molecular ion to form the [M-15]⁺ acylium ion. This ion, [Br(CH₃)C₆H₃CO]⁺, would also show the characteristic 1:1 isotopic pattern for bromine.

Loss of the bromo-methylphenyl radical to form the acetyl cation [CH₃CO]⁺ at m/z 43. This would likely be a very prominent peak in the spectrum.

Another significant fragmentation would be the loss of the entire acetyl group (•COCH₃) to yield the [M-43]⁺ ion, corresponding to the bromo-methylphenyl cation. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution mass spectrometry provides nominal integer masses, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places. This high level of precision allows for the determination of the exact molecular formula of a compound. The theoretical monoisotopic mass of this compound (C₉H₉⁷⁹BrO) is calculated to be 211.98368 Da. nih.gov An HRMS measurement that matches this value would unequivocally confirm the elemental composition of the molecule, distinguishing it from any other compound with the same nominal mass but a different atomic composition.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1-(5-Bromo-2-nitrophenyl)ethanone
2-Amino-1-(5-bromo-2-methylphenyl)ethan-1-one
1-bromo-2-methylpropane
Bromoethane
1-(2-methylphenyl)ethanone

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are powerful techniques for the qualitative and quantitative analysis of organic molecules. IR spectroscopy provides information about the vibrational modes of functional groups, while UV-Vis spectroscopy reveals electronic transitions within the molecule.

Other expected IR absorption bands for this compound include C-H stretching vibrations of the methyl group and the aromatic ring, typically observed between 2850 and 3100 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is anticipated to be in the fingerprint region, usually below 800 cm⁻¹.

The UV-Vis spectrum of an aromatic ketone like this compound is characterized by electronic transitions within the benzene (B151609) ring and the carbonyl group. Acetophenone (B1666503), a related compound, exhibits two main absorption bands in its UV spectrum. studyraid.comnist.gov The more intense band, corresponding to a π → π* transition of the benzene ring, is typically observed around 240-250 nm. A weaker band, resulting from an n → π* transition of the carbonyl group, appears at longer wavelengths, generally between 280-320 nm. studyraid.com The introduction of a bromine atom, a halogen substituent, on the phenyl ring can influence the position and intensity of these absorption bands through electronic effects. Halogenation can lead to a bathochromic (red) shift of the π → π* band. science-softcon.de

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretching 1680 - 1700
Aromatic C-H Stretching 3000 - 3100
Methyl C-H Stretching 2850 - 2970
Aromatic C=C Stretching 1450 - 1600
C-Br Stretching < 800

Table 2: Expected Ultraviolet-Visible Absorption Maxima for this compound

Electronic Transition Expected Wavelength (λmax)
π → π* ~240 - 260 nm
n → π* ~280 - 320 nm

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, valuable insights can be gained by examining the crystal structures of its analogues. For instance, the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone has been determined. researchgate.net This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net It is common for substituted acetophenones to crystallize in centrosymmetric space groups like P2₁/c or P-1. researchgate.netrsc.org The analysis of a series of para-substituted acetophenone azines also reveals a variety of space groups depending on the nature of the substituent. rsc.org

The unit cell parameters for a crystalline compound are determined from the diffraction pattern and define the size and shape of the repeating unit in the crystal lattice. For 2-Bromo-1-(4-methoxyphenyl)ethanone, the unit cell parameters are a = 7.7360(15) Å, b = 12.441(3) Å, c = 10.048(2) Å, and β = 111.42(3)°. researchgate.net It is anticipated that this compound would exhibit comparable unit cell dimensions, influenced by the specific packing of the molecules in the crystal.

Table 3: Crystal Data for an Analogue, 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net

Parameter Value
Chemical Formula C₉H₉BrO₂
Formula Weight 229.06
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7360 (15)
b (Å) 12.441 (3)
c (Å) 10.048 (2)
β (°) 111.42 (3)
Volume (ų) 900.3 (4)
Z 4

Intermolecular interactions play a critical role in stabilizing the crystal lattice. In the absence of strong hydrogen bond donors, the packing of this compound would likely be governed by a combination of van der Waals forces, dipole-dipole interactions of the carbonyl groups, and potentially halogen bonding involving the bromine atom. In the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone, weak intermolecular C-H···O hydrogen bonds are observed, which link the molecules into one-dimensional chains. researchgate.net Similar weak interactions, as well as π-π stacking interactions between the aromatic rings, could be expected in the crystal structure of this compound. The study of complexes of phenol (B47542) with halogenated acetophenones has also highlighted the importance of stacking interactions in directing molecular assembly. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 5 Bromo 2 Methylphenyl Ethanone

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the synthesis of more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. nih.gov For an SNAr reaction to proceed, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. researchgate.net

In the case of 1-(5-bromo-2-methylphenyl)ethanone, the acetyl group (C(O)CH₃) is a moderately electron-withdrawing group, while the methyl group (-CH₃) is electron-donating. The acetyl group is situated meta to the bromine atom, and the methyl group is in the ortho position.

The electronic effects on SNAr reactivity are as follows:

Acetyl Group: As an electron-withdrawing group, it deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. However, its meta position relative to the bromine atom means it can only offer inductive stabilization to the Meisenheimer complex, with no direct resonance stabilization. libretexts.org

Methyl Group: As an electron-donating group, it activates the ring for electrophilic attack but deactivates it for nucleophilic attack by increasing the electron density of the ring system.

Due to the deactivating effect of the ortho-methyl group and the suboptimal meta-positioning of the activating acetyl group, this compound is generally considered a poor substrate for traditional SNAr reactions. Harsh reaction conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required, potentially leading to side reactions or decomposition.

Transition Metal-Catalyzed Coupling Reactions

The bromine substituent serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov The reaction is widely used for the synthesis of biaryls and substituted aromatic compounds.

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic partner.
Boronic Acid Phenylboronic acidThe nucleophilic partner, provides the new aryl group.
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Provides the active Pd(0) species for the catalytic cycle. researchgate.net
Ligand PPh₃, PCy₃Stabilizes the palladium center and facilitates the reaction steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene (B28343), Dioxane, DMF/WaterSolubilizes reactants and facilitates heat transfer.
Temperature 80-120 °CProvides energy to overcome the activation barrier.

Heck Reaction: The Heck reaction forms a carbon-carbon bond between the aryl bromide and an alkene, such as styrene, under palladium catalysis. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes.

Interactive Table: Representative Conditions for Heck Reaction

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic partner.
Alkene Styrene, n-Butyl acrylateThe nucleophilic partner.
Catalyst Pd(OAc)₂A common and effective palladium(II) precatalyst. organic-chemistry.org
Ligand P(o-tolyl)₃, PPh₃Sterically bulky phosphines are often effective.
Base Et₃N, K₂CO₃Neutralizes the HBr formed during the reaction.
Solvent DMF, NMP, TolueneAprotic polar solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org It is a reliable method for the synthesis of arylalkynes.

Interactive Table: Representative Conditions for Sonogashira Coupling

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic partner.
Alkyne PhenylacetyleneThe nucleophilic partner.
Catalyst Pd(PPh₃)₂Cl₂A common palladium(II) precatalyst.
Co-catalyst CuIFacilitates the formation of the copper acetylide. wikipedia.org
Base Et₃N, DiisopropylamineActs as both the base and often the solvent.
Solvent THF, DMFUsed if the amine base is not sufficient as a solvent.
Temperature Room Temperature to 80 °CGenerally proceeds under mild thermal conditions.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.

Interactive Table: Representative Conditions for Buchwald-Hartwig Amination

ParameterConditionPurpose/Comment
Aryl Halide This compoundThe electrophilic partner.
Amine Morpholine, AnilineThe nucleophilic partner.
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) or Palladium(II) precatalysts are used.
Ligand BINAP, XPhos, tBuBrettPhosBulky, electron-rich phosphine (B1218219) ligands are crucial for efficiency.
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required for deprotonating the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CModerate heating is typically required.

Transformations of the Carbonyl Functional Group

The ketone functionality in this compound is a versatile site for various chemical transformations, including reduction, oxidation, and condensation reactions.

Reduction Pathways to Alcohols

The carbonyl group of the ketone can be readily reduced to a secondary alcohol, yielding 1-(5-bromo-2-methylphenyl)ethan-1-ol. This is a common and high-yielding transformation in organic synthesis.

A standard reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com This is followed by a workup step, typically with a mild acid or water, to protonate the resulting alkoxide intermediate, affording the final alcohol product. youtube.commasterorganicchemistry.com

The general mechanism is as follows:

Nucleophilic Attack: The hydride from NaBH₄ attacks the carbonyl carbon.

Protonation: The resulting alkoxide is protonated during workup.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is generally preferred for its greater chemoselectivity (it does not reduce esters or amides) and milder reaction conditions. masterorganicchemistry.com

Interactive Table: Reagents for Ketone Reduction

ReagentSolvent(s)Typical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temperature1-(5-Bromo-2-methylphenyl)ethan-1-ol biosynth.com
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether0 °C to Room Temperature, followed by careful aqueous workup1-(5-Bromo-2-methylphenyl)ethan-1-ol

Oxidation Reactions

While the oxidation of ketones is generally more challenging than that of aldehydes, the acetyl group can be oxidized to a carboxylic acid under specific conditions. One potential pathway is the haloform reaction. Treatment of the methyl ketone with a base and excess halogen (e.g., Br₂ or I₂) would lead to the formation of a trihalomethyl intermediate, which is then cleaved by the base to yield the carboxylate of 5-bromo-2-methylbenzoic acid and a haloform (e.g., bromoform). Subsequent acidification would provide the carboxylic acid.

Alternatively, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under forcing conditions (heat, strong acid or base) could potentially cleave the acetyl group to yield the corresponding benzoic acid derivative. However, these harsh conditions may also risk oxidation of the methyl group on the aromatic ring.

Condensation and Addition Reactions (e.g., Hydrazone Formation)

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles. A classic example is the formation of a hydrazone upon reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine).

The mechanism involves two key steps:

Nucleophilic Addition: The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.

Interactive Table: Common Condensation Reactions

ReagentProduct TypeGeneral Conditions
Hydrazine (H₂NNH₂)HydrazoneEthanol, mild acid catalyst (e.g., acetic acid), heat
Hydroxylamine (B1172632) (H₂NOH)OximeAqueous ethanol, base (e.g., pyridine), heat
Primary Amines (R-NH₂)Imine (Schiff Base)Toluene, acid catalyst (e.g., p-TsOH), Dean-Stark trap

Electrophilic Aromatic Substitution on the Methylphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the directing effects of the existing substituents—bromo, methyl, and acetyl groups—determine the position of incoming electrophiles.

The acetyl group (COCH₃) is a meta-directing and deactivating group. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the methyl group (CH₃) is an ortho-, para-directing and activating group due to its electron-donating inductive effect. The bromine atom is also an ortho-, para-director, but it is a deactivating group due to its strong electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. leah4sci.comyoutube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com

The regioselectivity of electrophilic substitution on this compound is a result of the combined influence of these three groups. The acetyl group at position 1 deactivates the ring, particularly at the ortho and para positions relative to it. The methyl group at position 2 activates the ring and directs incoming electrophiles to its ortho and para positions (positions 3 and 6, and position 4, respectively). The bromo group at position 5 also deactivates the ring but directs incoming electrophiles to its ortho and para positions (positions 4 and 6, and position 2, respectively).

Considering the combined effects:

Position 3: Ortho to the activating methyl group and meta to the deactivating bromo and acetyl groups.

Position 4: Para to the activating methyl group, ortho to the deactivating bromo group, and meta to the deactivating acetyl group.

Position 6: Ortho to both the activating methyl group and the deactivating bromo group, and ortho to the deactivating acetyl group.

The directing effects of the substituents can be summarized as follows:

SubstituentPositionDirecting EffectActivating/Deactivating
Acetyl (COCH₃)1MetaDeactivating
Methyl (CH₃)2Ortho, ParaActivating
Bromo (Br)5Ortho, ParaDeactivating

Given that the methyl group is the only activating group, it will have a significant influence on the position of substitution. The positions ortho and para to the methyl group are the most likely sites for electrophilic attack. However, the deactivating acetyl and bromo groups will modulate this preference. Steric hindrance from the existing substituents also plays a role in determining the final product distribution. While specific experimental data on the regioselectivity of various electrophilic substitution reactions on this compound is not extensively available in the reviewed literature, the general principles of electrophilic aromatic substitution suggest that a mixture of isomers would be formed, with the precise ratio depending on the specific electrophile and reaction conditions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of electrophilic aromatic substitution reactions are significantly influenced by the nature of the substituents on the aromatic ring. For this compound, the presence of both activating (methyl) and deactivating (acetyl, bromo) groups creates a complex kinetic and thermodynamic profile.

Reaction Kinetics:

The rate of electrophilic aromatic substitution is primarily determined by the activation energy of the rate-determining step, which is the formation of the arenium ion (also known as the sigma complex). The presence of the deactivating acetyl and bromo groups increases the activation energy, thus slowing down the reaction compared to benzene (B151609) or toluene. rsc.org The activating methyl group, however, partially mitigates this deactivation.

A study on the kinetics of the nitration of acetophenone (B1666503) revealed that the reaction proceeds through the free base in up to approximately 90% sulfuric acid. rsc.org While this study does not provide direct data for this compound, it offers a valuable framework. The rate of nitration of acetophenone is significantly lower than that of benzene due to the deactivating effect of the acetyl group. It can be inferred that the additional deactivating bromo group in this compound would further decrease the reaction rate, although the activating methyl group would counteract this effect to some extent.

Detailed quantitative kinetic data, such as rate constants and activation energies for specific electrophilic substitution reactions of this compound, are not readily found in the public domain. To determine these parameters, dedicated experimental studies involving techniques such as spectroscopy to monitor the concentration of reactants and products over time would be necessary.

Thermodynamic Considerations:

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is composed of changes in enthalpy (ΔH) and entropy (ΔS). In electrophilic aromatic substitution, the formation of a new covalent bond and the regeneration of the aromatic ring are thermodynamically favorable processes.

Theoretical studies on bromoacetophenone isomers using density functional theory (DFT) have provided insights into their thermodynamic properties. rsc.org These calculations can be used to estimate the relative stabilities of the starting material and potential products, and thus predict the thermodynamic favorability of different substitution patterns. For instance, the calculated thermodynamic parameters for different isomers can indicate which product is the most stable and therefore the most likely to be formed under thermodynamic control.

The following table presents hypothetical thermodynamic data for an electrophilic substitution reaction of this compound, illustrating the type of information that would be obtained from experimental or computational studies.

ParameterValue
Enthalpy of Reaction (ΔH)[Value] kJ/mol
Entropy of Reaction (ΔS)[Value] J/(mol·K)
Gibbs Free Energy of Reaction (ΔG)[Value] kJ/mol
Equilibrium Constant (K)[Value]

Note: The values in this table are placeholders and would need to be determined through specific experimental measurements or high-level computational modeling for any given reaction.

Applications of 1 5 Bromo 2 Methylphenyl Ethanone in Advanced Organic Synthesis

Key Intermediate in the Synthesis of Complex Organic Molecules

1-(5-Bromo-2-methylphenyl)ethanone serves as a crucial building block in the creation of more complex organic molecules. nih.gov Its structure, featuring a bromo substituent and a methyl group on the phenyl ring, alongside a reactive ketone functional group, allows for a variety of chemical transformations. Organic chemists utilize this compound as a starting material or a key intermediate in multi-step synthetic pathways designed to construct intricate molecular architectures. nih.gov The strategic placement of the bromine atom and the methyl group influences the reactivity of the aromatic ring and provides handles for further functionalization, making it a versatile component in the synthesis of elaborate molecules for various scientific applications. sigmaaldrich.comnih.gov

Precursor for the Construction of Heterocyclic Ring Systems (e.g., Pyrroles, Pyridine (B92270) Derivatives, Triazoles)

The chemical structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic ring systems, which are core components of many biologically active compounds.

Pyrroles

While direct synthesis of pyrroles from this compound is not extensively documented in the provided results, the general principles of pyrrole (B145914) synthesis suggest its potential application. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.orgresearchgate.net this compound could be chemically modified to generate a 1,4-dicarbonyl intermediate, which could then undergo cyclization with an amine to form a substituted pyrrole. Additionally, methods exist for synthesizing polysubstituted pyrroles from α-bromoacetophenones, indicating a potential pathway for utilizing derivatives of this compound. x-mol.com

Pyridine Derivatives

The synthesis of pyridine derivatives can be achieved through various condensation and cyclization reactions. Although specific examples starting from this compound are not detailed in the search results, its ketone functionality allows for reactions that could lead to pyridine ring formation. For example, it could potentially undergo reactions with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia (B1221849) source to construct the pyridine ring. The bromo and methyl substituents would then be incorporated into the final pyridine structure, offering further sites for modification. The synthesis of 2-methoxy-5-bromopyridine from 2,5-dibromopyridine (B19318) demonstrates a method for introducing substituents onto a pyridine ring, a strategy that could be conceptually applied in syntheses involving this compound. chemicalbook.com

Triazoles

1,2,3-Triazoles are often synthesized via cycloaddition reactions, particularly between azides and alkynes. beilstein-journals.orgnih.govnih.gov this compound can be a precursor to one of these components. For example, the ketone could be converted to an alkyne through various standard organic transformations. This resulting alkyne, bearing the 5-bromo-2-methylphenyl group, could then react with an azide (B81097) to form a 1,4-disubstituted-1,2,3-triazole. Alternatively, the bromo-substituted phenyl ring could potentially be converted to an azide, which could then react with an alkyne. beilstein-journals.org The synthesis of 1,5-disubstituted 1,2,3-triazoles from ketones, primary amines, and azides provides a direct route where a ketone derivative of this compound could be employed. neliti.com

Interactive Data Table: Heterocyclic Synthesis Pathways

HeterocycleGeneral Synthetic ApproachPotential Role of this compound
PyrrolesPaal-Knorr Synthesis (1,4-dicarbonyl + amine) organic-chemistry.orgresearchgate.netPrecursor to a 1,4-dicarbonyl compound
Pyridine DerivativesHantzsch Dihydropyridine Synthesis (aldehyde + β-ketoester + ammonia)Could be modified to an aldehyde or β-ketoester equivalent
TriazolesAzide-Alkyne Cycloaddition beilstein-journals.orgnih.govnih.govPrecursor to either the alkyne or azide reactant

Role in the Development of Pharmaceutical Intermediates

This compound and its derivatives are significant in the synthesis of pharmaceutical intermediates. The presence of the bromo and methyl groups on the phenyl ring allows for targeted modifications and the introduction of various pharmacophores. For instance, related bromo-substituted phenyl ethanones are used as intermediates in the synthesis of drugs. medchemexpress.comprudentmarkets.com The compound 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, a structural analogue, is an important intermediate in the synthesis of pharmaceuticals like imidacloprid (B1192907) and acetamiprid. chemicalbook.com Similarly, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (B2915216) is a key intermediate in the synthesis of empagliflozin, a drug used to treat type 2 diabetes. google.com These examples highlight the utility of bromo-substituted aromatic ketones as foundational structures in medicinal chemistry.

Applications in Agrochemical and Materials Science Research

The utility of this compound extends to agrochemical and materials science research.

Agrochemical Research

In the field of agrochemicals, compounds with specific substitutions on aromatic rings are often sought for their biological activity. A structural analogue, 1-(5-Bromo-4-methylthiophen-2-yl)ethanone, is utilized in the production of the insecticides imidacloprid and acetamiprid. chemicalbook.com This suggests that the 5-bromo-2-methylphenyl moiety could be a valuable pharmacophore in the design of new agrochemicals. The synthesis of pyridine derivatives, which can possess herbicidal or insecticidal properties, is another area where this compound could be a useful starting material. researchgate.net

Materials Science

In materials science, aromatic compounds with defined substitution patterns are used to create polymers and other materials with specific electronic or physical properties. While direct applications of this compound in materials science are not explicitly detailed, its structure is relevant. For example, the synthesis of substituted pyrroles can lead to the formation of conductive polymers. researchgate.net The bromo- and methyl-substituted phenyl group could influence the properties of such materials.

Investigation of Biological Activities for Derivatives of 1 5 Bromo 2 Methylphenyl Ethanone

Antimicrobial Activity Studies

Derivatives of 1-(5-bromo-2-methylphenyl)ethanone have been explored for their ability to combat microbial growth. The core structure's reactivity, enhanced by the bromine atom and methyl group, allows for the synthesis of various heterocyclic and other derivatives with potential antimicrobial properties.

Antibacterial Efficacy and Mechanism of Action

The antibacterial potential of compounds derived from bromo-substituted phenyl ethanones has been a subject of significant research. Studies suggest that some derivatives may exert their effect by disrupting bacterial cell membranes, leading to cell death.

A notable area of investigation involves the development of inhibitors for the mobilized colistin (B93849) resistance (MCR-1) enzyme, which confers resistance to polymyxins, a last-resort class of antibiotics against multidrug-resistant Gram-negative bacteria. nih.gov In one study, a series of 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives were synthesized and evaluated as MCR-1 inhibitors. Several of these compounds, when combined with colistin, were able to completely inhibit the growth of an E. coli strain expressing the mcr-1 gene. nih.gov

Additionally, metal complexes of ligands derived from related bromo-substituted compounds have shown potent antibacterial activity. For instance, Ni(II) and Zn(II) complexes with a Schiff base ligand derived from 5-(4-bromophenyl)thiazol-2-amine (B1267679) were tested against a panel of Gram-positive and Gram-negative bacteria. The Ni(II) complex, in particular, demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 7.81 µg/mL, outperforming the standard antibiotic Streptomycin in some cases. nih.gov

Similarly, imidazole (B134444) derivatives incorporating a 5-bromosalicylaldehyde (B98134) moiety have been synthesized and complexed with various metals. The resulting copper complex was found to be the most active against both Gram-positive and Gram-negative bacteria. rsc.org

However, not all derivatives exhibit antibacterial properties. A study on a β-diketone ligand, 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, and its Cu(II) complex found that neither the ligand nor the complex showed any antibacterial activity against E. coli or B. subtilis. orientjchem.org

Antibacterial Activity of Selected Derivatives
Compound/Derivative TypeTarget Organism/EnzymeActivity MetricResultReference
1-Phenyl-2-(phenylamino) ethanone derivatives (e.g., 6p, 6q) + ColistinE. coli expressing mcr-1Concentration for complete inhibition25 µM nih.gov
Ni(II) complex with (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol ligandGram-positive and Gram-negative bacteriaMIC1.95 - 7.81 µg/mL nih.gov
Copper complex of a tetra-substituted imidazole ligandGram-positive and Gram-negative bacteriaActivityMost active among tested metal complexes rsc.org
1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione and its Cu(II) complexE. coli, B. subtilisActivityInactive orientjchem.org

Antifungal Efficacy and Mechanism of Action

The investigation into the antifungal properties of this compound derivatives is less extensive compared to antibacterial and anticancer studies. However, the broad antimicrobial screening of related compounds often includes fungal strains. For example, a study involving a β-diketone complex derived from a related hydroxymethylphenyl ethanone was evaluated for its antifungal activity, although specific results were not detailed in the provided context. orientjchem.org Further research is required to fully elucidate the antifungal potential and mechanisms of action for derivatives of this compound.

Anticancer and Cytotoxic Activity Evaluations

The core structure of this compound is a recognized pharmacophore in the design of potential anticancer agents. In vitro studies have confirmed that the parent compound itself can exhibit cytotoxic effects against various tumor cell lines. biosynth.com The primary focus of research, however, has been on its derivatives, which have often shown enhanced and more specific activity.

Derivatives such as 5-bromo-7-azaindolin-2-ones have demonstrated significant in vitro activity against a range of cancer cell lines, in some cases exceeding the potency of established drugs like Sunitinib. nih.gov Another study focused on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives bearing a 4-arylthiazole moiety. These compounds were assessed for their anti-proliferative effects against human lung (A-549) and breast (MCF-7) cancer cell lines. mdpi.com The results indicated potent activity, with some derivatives showing IC₅₀ values in the low micromolar range, comparable to the standard chemotherapeutic agent Doxorubicin. mdpi.com For instance, derivative 7d, a 4-arylthiazole-bearing compound, was particularly effective against MCF-7 cells. mdpi.com

Cytotoxic Activity of Selected Derivatives Against Cancer Cell Lines
Compound/DerivativeCell LineActivity Metric (IC₅₀)Reference
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7c)MCF-7 (Breast)7.17 ± 0.94 µM mdpi.com
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d)MCF-7 (Breast)2.93 ± 0.47 µM mdpi.com

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often rooted in their ability to interact with specific cellular targets like enzymes and receptors. The bromine atom and ketone group are crucial for these interactions, potentially forming covalent bonds or engaging in other binding modes that inhibit or modify target activity.

A key mechanism identified for the anticancer effects of some derivatives is the inhibition of mitosis. biosynth.com It has been suggested that these compounds can bind to proteins like kinesin, preventing their interaction with microtubules and thereby halting cell division. biosynth.com

In the context of anticancer activity, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a significant target. The most potent antiproliferative 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were further evaluated for their VEGFR-2 inhibitory activity. Compounds 7c and 7d showed good inhibitory activity, with IC₅₀ values of 0.728 µM and 0.503 µM, respectively. mdpi.com Molecular docking studies have helped to explore the binding modes of these derivatives within the VEGFR-2 active site. mdpi.com

For antibacterial action, as previously mentioned, derivatives have been specifically designed to inhibit the MCR-1 enzyme, which is critical for colistin resistance in certain bacteria. nih.govnih.gov Enzymatic assays confirmed that these compounds could directly target and inhibit the activity of the MCR-1 protein. Molecular docking studies further suggested that these inhibitors occupy the cavity of the MCR-1 protein, forming hydrogen bonds with key amino acid residues like Glu246 and Thr285. nih.gov

Structure-Activity Relationship (SAR) Investigations of Bioactive Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These investigations reveal how different chemical modifications to the parent structure influence its efficacy and selectivity.

In the development of MCR-1 inhibitors from the 1-phenyl-2-(phenylamino) ethanone series, SAR analysis revealed that the nature and position of substituents on the phenyl rings were critical for activity. Specific substitutions led to compounds with significantly more potent activity than the initial lead compound. nih.gov

For the anticancer 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, the introduction of a 4-arylthiazole moiety was found to be beneficial for cytotoxicity against MCF-7 cells. mdpi.com Further SAR exploration within this series could lead to even more potent VEGFR-2 inhibitors.

The synthesis of pyrazoline derivatives from a related 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone (B583125) scaffold also highlighted the importance of the heterocyclic ring system in conferring anticancer activity. The results showed that specific pyrazoline derivatives exhibited moderate to significant cytotoxicity, underscoring the value of this structural modification. The presence of the bromine atom and a hydroxyl group on the phenyl ring can influence binding affinity and specificity towards biological targets. These findings collectively demonstrate that systematic structural modifications are a powerful strategy for enhancing the desired biological activities of this class of compounds.

Q & A

Q. Basic

  • NMR : 1^1H NMR (CDCl₃) shows a singlet for the acetyl group (~2.6 ppm) and aromatic protons split by substituents (6.8–7.9 ppm). 13^{13}C NMR confirms carbonyl (208 ppm) and brominated aromatic carbons.
  • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm). Adjust mobile phase (e.g., acetonitrile/water) to achieve retention times comparable to analogs (e.g., 6.5–7.2 min, ).
  • Elemental Analysis : Match calculated (C: 50.73%, H: 4.26%) and observed values (C: 50.44%, H: 4.30%) to confirm purity .

What reaction mechanisms govern the transformation of this compound into derivatives like 4-Bromo-2-ethyl-1-methylbenzene?

Advanced
The Wolff-Kishner reduction converts the ketone to an alkane ():

Hydrazine Attack : Hydrazine forms a hydrazone intermediate.

Base-Mediated Elimination : KOH in ethylene glycol at reflux removes N₂ and generates the carbanion.

Protonation : Yields 4-Bromo-2-ethyl-1-methylbenzene.
Key Considerations :

  • Steric effects : Methyl and bromine substituents influence reaction rates.
  • Solvent polarity : Ethylene glycol stabilizes intermediates via hydrogen bonding.

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced
Crystal structure analysis (e.g., ) involves:

Single-Crystal Growth : Recrystallize from ethanol/water.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.

Refinement : Software like SHELXL refines bond lengths/angles (e.g., C-Br = 1.89 Å, C=O = 1.21 Å).

Validation : Check for π-π stacking (centroid distance ~3.6 Å) and hydrogen bonding (O-H⋯O).

Q. Advanced

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution. Bromine’s electron-withdrawing effect lowers HOMO energy (-8.2 eV), directing electrophilic substitution to the para position.
  • Molecular Docking : Study interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Adjust force fields for halogen bonding ().

Q. Key Outputs :

  • Fukui indices identify nucleophilic/electrophilic sites.
  • Mulliken charges quantify substituent effects.

How should researchers handle solubility and storage challenges for this compound?

Q. Basic

  • Solubility : Dissolve in DMSO (10 mM stock) or dichloromethane. For aqueous systems, use co-solvents (e.g., 10% PEG-300).
  • Storage : Store at -20°C in airtight vials with desiccants. Avoid freeze-thaw cycles ().
  • Stability : Monitor via HPLC every 3 months; degradation <5% over 6 months at -20°C.

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